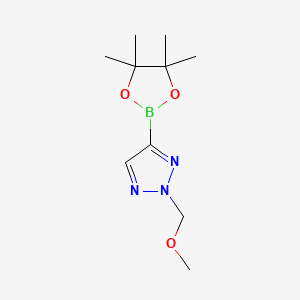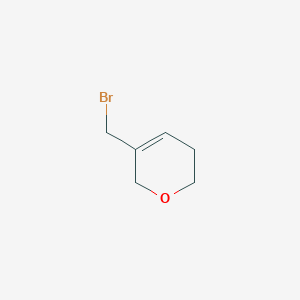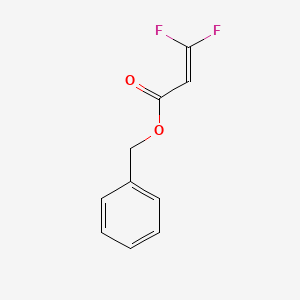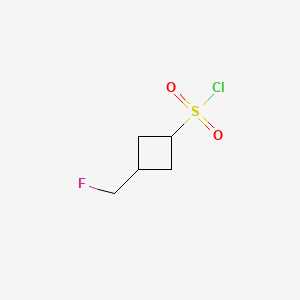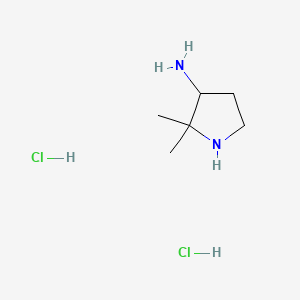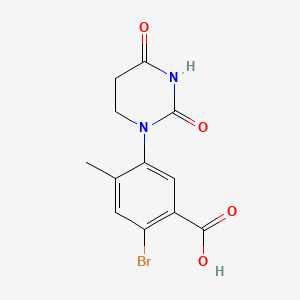
2-Bromo-5-(2,4-dioxohexahydropyrimidin-1-yl)-4-methyl-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a bromine atom, a diazinane ring, and a methyl group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Introduction of the bromine atom to the benzoic acid derivative using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Diazinane Ring Formation: Cyclization reaction to form the diazinane ring, often involving the use of urea or thiourea derivatives.
Methylation: Introduction of the methyl group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The diazinane ring and bromine atom may play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-4-methylbenzoic acid: Lacks the diazinane ring, making it less complex.
5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the bromine atom, potentially altering its reactivity and biological activity.
2-bromo-5-(1,3-diazinan-1-yl)-4-methylbenzoic acid: Lacks the oxo groups on the diazinane ring, which may affect its chemical properties.
Uniqueness
The presence of both the bromine atom and the diazinane ring with oxo groups makes 2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H11BrN2O4 |
|---|---|
Poids moléculaire |
327.13 g/mol |
Nom IUPAC |
2-bromo-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C12H11BrN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19) |
Clé InChI |
LTDJBDPMTCEHFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


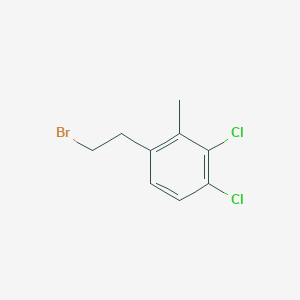
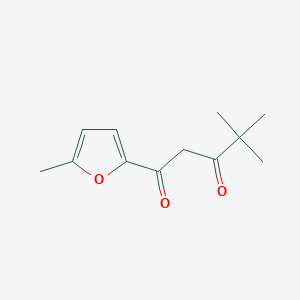
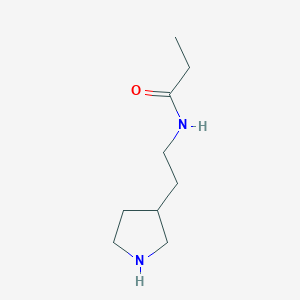
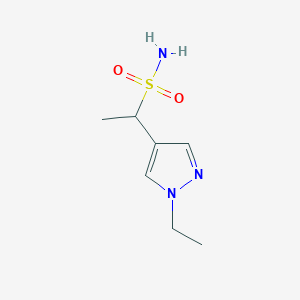
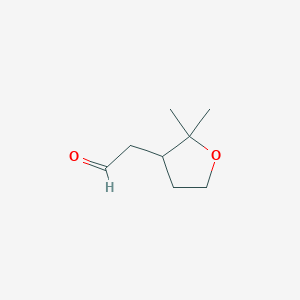
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)
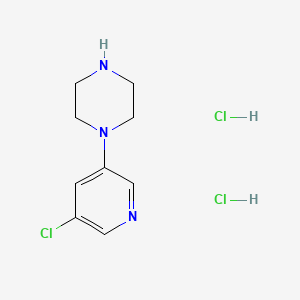
![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
